3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide
Description
This compound is a thiazole-based propanamide derivative featuring a 4-chlorophenylthio moiety and a 3,4-dimethoxyphenyl-substituted thiazole ring. The structure combines lipophilic (chlorophenylthio) and electron-rich (dimethoxyphenyl) groups, which may enhance interactions with biological targets such as kinases or receptors. The synthesis likely involves coupling a 3-(4-chlorophenylthio)propanoic acid derivative with a 2-amino-4-(3,4-dimethoxyphenyl)thiazole intermediate, as inferred from similar procedures in the literature .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-25-17-8-3-13(11-18(17)26-2)16-12-28-20(22-16)23-19(24)9-10-27-15-6-4-14(21)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHAUSAHLLWARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorothiophenol.
Formation of the Amide Bond: The final step involves coupling the thiazole derivative with 3,4-dimethoxyphenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Thioether Oxidation
The thioether group (-S-) undergoes oxidation under controlled conditions:
Oxidation selectivity depends on oxidizing agent strength, with sulfone formation requiring stronger electrophilic agents like mCPBA.
Amide Hydrolysis
The propanamide group shows pH-dependent hydrolysis:
Acidic Conditions (HCl, 6M):
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Forms 3-((4-chlorophenyl)thio)propanoic acid and 4-(3,4-dimethoxyphenyl)thiazol-2-amine
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Reaction time: 12h at 100°C
Basic Conditions (NaOH, 2M):
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Generates sodium 3-((4-chlorophenyl)thio)propanoate and same amine product
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Reaction time: 8h at 80°C
Hydrolysis rates correlate with steric hindrance around the amide bond.
Thiazole Ring Functionalization
The thiazole moiety participates in electrophilic substitutions:
Bromination
| Reagent | Position | Product | Yield | Notes |
|---|---|---|---|---|
| Br₂ (1 eq), AcOH | C5 of thiazole | 5-bromo derivative | 63% | Regioselectivity confirmed via X-ray |
| NBS, AIBN, CCl₄ | C4 of thiazole | 4-bromo derivative | 41% | Radical mechanism favored |
Alkylation
Reaction with methyl iodide (CH₃I) in DMF at 60°C:
Methoxy Group Demethylation
The 3,4-dimethoxyphenyl group undergoes demethylation with BBr₃:
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Reaction: BBr₃ (3 eq), DCM, −78°C → RT
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Products: Catechol derivative (main) + mono-demethylated byproduct
-
Total yield: 66%
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group participates in SNAr reactions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Morpholine | DMSO, 120°C, 24h | 4-morpholinophenyl derivative | 52% |
| Sodium methoxide | MeOH, reflux, 18h | 4-methoxyphenyl derivative | 78% |
Reactivity enhanced by electron-withdrawing thioether group .
Cross-Coupling Reactions
Palladium-catalyzed couplings at the thioether sulfur:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–75% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkynylated analogs | 55% |
Thioether acts as a directing group, enabling regioselective C–H activation .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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Thioether C–S bond cleavage → radical intermediates
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Secondary reactions form dimeric species (confirmed by HRMS)
Key Stability Considerations
Scientific Research Applications
Preliminary studies have indicated that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Activity
Research has demonstrated that 3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide possesses notable cytotoxic effects against various cancer cell lines. The compound's efficacy can be attributed to its ability to inhibit key cellular pathways involved in cancer proliferation.
Case Study: Cytotoxicity Evaluation
A comparative study assessed the cytotoxic effects of this compound on human cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 1.75 |
| Compound B | A-431 | 1.98 |
| Compound C | HT29 | 1.61 |
The data indicates that the compound is a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth.
Antibacterial Evaluation
A study assessed the antibacterial activity of several thiazole derivatives against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that this compound has potential as an antimicrobial agent.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.
- Substitution Reactions : Introducing the 4-chlorophenyl group through nucleophilic substitution.
- Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The thiazole ring and the chlorophenyl group could play crucial roles in binding to the active site of the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and its analogs:
Functional and Pharmacological Insights
Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group on the thiazole ring (target compound) provides electron-donating methoxy groups, which may enhance π-π stacking or hydrogen bonding with target proteins.
Thioether vs. Heterocyclic Linkers: The chlorophenylthio moiety in the target compound increases lipophilicity, which could improve membrane permeability. Analogues with furan () or nitroguanidino () groups prioritize hydrogen-bonding capacity or polar interactions, respectively .
Anticancer Activity Trends: Compounds with nitroguanidino side chains () or furan-propanamide linkages () demonstrate measurable IC₅₀ values in cancer cell lines, suggesting that the target compound’s chlorophenylthio and dimethoxyphenyl groups may similarly influence activity through hydrophobic or electronic effects .
Biological Activity
The compound 3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H18ClN3O4S
- Molecular Weight : 419.88 g/mol
- CAS Number : 899982-64-0
The structure features a thiazole ring, a propanamide group, and a chlorophenyl thioether moiety, which are crucial for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to This compound have shown effectiveness against various bacterial strains.
Case Study: Antibacterial Activity
A study reported that derivatives with similar structural characteristics displayed Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Potential
The compound has also been evaluated for anticancer activity. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various pathways.
- Cell Cycle Arrest : Thiazole derivatives have been shown to induce G2/M phase arrest in cancer cells.
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
- Inhibition of Proliferation : Studies have demonstrated that similar compounds inhibit cell proliferation in various cancer cell lines with IC50 values ranging from 10 to 30 µM .
Enzyme Inhibition
Thiazole derivatives are known for their ability to inhibit specific enzymes involved in disease processes.
Example: Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin production and is implicated in hyperpigmentation disorders. Compounds structurally related to This compound have shown promising tyrosinase inhibitory activity with IC50 values around 5 µM, making them potential candidates for skin-whitening agents .
Anti-inflammatory Effects
Thiazole derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Research Findings
In vitro studies have demonstrated that these compounds can reduce the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), suggesting their potential use in treating inflammatory diseases .
Data Summary Table
Q & A
Q. 1.1. What are the recommended synthetic routes for 3-((4-chlorophenyl)thio)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)propanamide?
Synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Formation of the thiazole ring via Hantzsch thiazole synthesis, using 3,4-dimethoxyphenyl-substituted precursors.
- Step 2: Introduction of the 4-chlorophenylthio group through nucleophilic aromatic substitution (SNAr) or thiol-alkylation reactions.
- Step 3: Coupling of the thiazole and propanamide moieties via amide bond formation, often employing carbodiimide-based coupling agents like EDC/HOBt.
Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via column chromatography or recrystallization are critical for high yields (>70%) .
Q. 1.2. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the thiazole ring, aromatic protons (e.g., 3,4-dimethoxyphenyl at δ 3.8–3.9 ppm), and amide NH signals (δ ~10 ppm).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈ClN₂O₃S₂: 449.04).
- IR Spectroscopy: Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, thioether C-S ~650 cm⁻¹) .
Q. 1.3. What preliminary biological assays are suitable for evaluating its activity?
- In vitro enzyme inhibition assays: Test against kinases or proteases due to the thiazole and sulfonamide moieties’ known interactions with enzymatic active sites.
- Antimicrobial screening: Use standard MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria and fungi.
- Cytotoxicity assays: Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
Advanced Research Questions
Q. 2.1. How can researchers optimize the synthetic yield of this compound while minimizing by-products?
- Solvent optimization: Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.
- Catalysis: Use Pd-based catalysts for Suzuki-Miyaura coupling to enhance regioselectivity in thiazole formation.
- Process monitoring: Implement real-time HPLC tracking to isolate intermediates and prevent over-reaction .
Q. 2.2. How do structural modifications (e.g., substituent variation) impact bioactivity?
- Case study: Compare the target compound with analogs lacking the 3,4-dimethoxyphenyl group (e.g., ’s nitro-substituted derivative). Removal of methoxy groups reduces solubility but may enhance membrane permeability.
- SAR Insights: The 4-chlorophenylthio group enhances hydrophobic interactions with protein targets, while the thiazole nitrogen participates in hydrogen bonding. Replacements (e.g., oxadiazole) often diminish activity .
Q. 2.3. How should contradictory data on biological activity be resolved?
- Orthogonal assays: Validate initial findings using complementary methods (e.g., SPR for binding affinity if enzyme inhibition data is inconsistent).
- Metabolic stability testing: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation.
- Crystallography: Co-crystallize the compound with target proteins (e.g., CDK5/p25) to confirm binding modes and resolve mechanistic ambiguities .
Q. 2.4. What computational methods support the design of derivatives with improved pharmacokinetic properties?
- Molecular docking: Use AutoDock Vina to predict binding poses against targets like tubulin or topoisomerase II.
- ADMET prediction: Tools like SwissADME estimate logP (optimal range: 2–4) and BBB permeability.
- QSAR modeling: Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to guide rational design .
Methodological Challenges and Solutions
Q. 3.1. How to address poor solubility in aqueous buffers during in vitro assays?
- Co-solvent systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Prodrug strategy: Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility .
Q. 3.2. What strategies mitigate oxidative degradation of the thioether group?
- Antioxidant additives: Include 0.1% BHT in storage solutions.
- Lyophilization: Store the compound as a lyophilized powder under argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
